Tak-733

Description

This compound has been used in trials studying the treatment of Advanced Metastatic Melanoma, Advanced Nonhematologic Malignancies, and Advanced Non-hematologic Malignancies.

MEK Inhibitor REC-4881 is an orally bioavailable, non-ATP-competitive, allosteric, small-molecule inhibitor of mitogen-activated protein kinase kinase (MAP2K; MAPK/ERK kinase; MEK) 1 and MEK2, with potential antineoplastic activity. Upon oral administration, MEK inhibitor REC-4881 selectively binds to and inhibits the activity of MEK1/2. This prevents the activation of MEK1/2-dependent effector proteins and transcription factors, which may result in the inhibition of growth factor-mediated cell signaling and tumor cell proliferation. MEK1/2 (MAP2K1/K2) are dual-specificity threonine/tyrosine kinases that play key roles in the activation of the RAS/RAF/MEK/ERK pathway and are often upregulated in a variety of tumor cell types.

This compound is a small molecule drug with a maximum clinical trial phase of I (across all indications) and has 2 investigational indications.

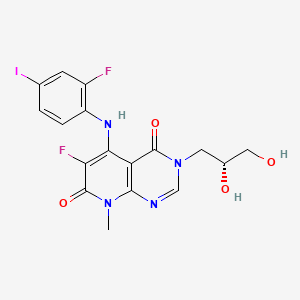

a MEK inhibitor and antineoplastic agent; structure in first source

Structure

3D Structure

Propriétés

IUPAC Name |

3-[(2R)-2,3-dihydroxypropyl]-6-fluoro-5-(2-fluoro-4-iodoanilino)-8-methylpyrido[2,3-d]pyrimidine-4,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F2IN4O4/c1-23-15-12(16(27)24(7-21-15)5-9(26)6-25)14(13(19)17(23)28)22-11-3-2-8(20)4-10(11)18/h2-4,7,9,22,25-26H,5-6H2,1H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCLQNICOARASSR-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=C(C1=O)F)NC3=C(C=C(C=C3)I)F)C(=O)N(C=N2)CC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C2=C(C(=C(C1=O)F)NC3=C(C=C(C=C3)I)F)C(=O)N(C=N2)C[C@H](CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F2IN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20648089 | |

| Record name | 3-[(2R)-2,3-Dihydroxypropyl]-6-fluoro-5-(2-fluoro-4-iodoanilino)-8-methylpyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20648089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1035555-63-5 | |

| Record name | TAK-733 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1035555635 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TAK-733 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12241 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-[(2R)-2,3-Dihydroxypropyl]-6-fluoro-5-(2-fluoro-4-iodoanilino)-8-methylpyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20648089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TAK-733 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5J61HSP0QJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

TAK-733: A Technical Guide to its Mechanism of Action in Melanoma Cells

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the mechanism of action of TAK-733, a potent and selective allosteric MEK1/2 inhibitor, in the context of melanoma. It consolidates preclinical data, outlines key experimental methodologies, and visualizes the complex signaling pathways involved.

Core Mechanism of Action: Inhibition of the MAPK Pathway

This compound is an investigational, potent, selective, non-ATP-competitive allosteric inhibitor of MEK kinase.[1][2] In melanoma, the mitogen-activated protein kinase (MAPK) pathway is frequently hyperactivated due to mutations in genes like BRAF and NRAS.[3][4] This pathway is a critical signaling cascade that regulates cell proliferation and survival.[2]

This compound acts by binding to an allosteric pocket on the MEK1/2 enzymes, preventing their ability to phosphorylate their sole downstream targets, ERK1 and ERK2 (ERK1/2).[2][5] The inhibition of ERK1/2 phosphorylation blocks the downstream signaling cascade, leading to reduced gene transcription and ultimately, a decrease in cell proliferation and survival.[2] This targeted action makes this compound a promising therapeutic agent, particularly in melanomas dependent on the MAPK pathway.[5]

Quantitative Data on In Vitro Efficacy

This compound has demonstrated broad antiproliferative activity across a range of human melanoma cell lines.[1][6] Its potency, measured by the half-maximal inhibitory concentration (IC50), varies depending on the underlying driver mutations of the cell line.

Table 1: Antiproliferative Activity (IC50) of this compound in Melanoma Cell Lines

| Cell Line | BRAF Status | NRAS Status | IC50 (nM) | Sensitivity Classification | Reference |

| A375 | V600E | WT | 3.1 | Highly Sensitive | [7] |

| M207 | WT | Q61L | < 10 | Sensitive | [3] |

| M244 | WT | Q61L | > 100 | Highly Resistant | [3] |

| HS294T | V600E | WT | > 100 | Relatively Resistant | [1] |

| RPMI-7951 | WT | Q61R | > 100 | Relatively Resistant | [1] |

| WM-266-4 | V600D | WT | < 1 | Highly Sensitive | [3] |

| SK-MEL-28 | V600E | WT | < 1 | Highly Sensitive | [3] |

Sensitivity Classification: Highly sensitive (IC50 < 1-10 nM), Sensitive (IC50 < 10 nM), and Resistant (IC50 > 100 nM or 0.1 µmol/L).[1][3][8]

Notably, while many BRAF V600E mutant cell lines are highly sensitive, the mutational status of BRAF or NRAS does not always correlate with responsiveness to this compound, suggesting the influence of other genetic and signaling factors.[1][5][6]

Pharmacodynamic Effects: Downstream Target Modulation

The primary pharmacodynamic effect of this compound is the suppression of phosphorylated ERK (pERK). Immunoblotting studies confirm that this compound effectively reduces pERK levels in both sensitive and relatively resistant melanoma cell lines, confirming on-target activity.[1][5][6] However, the persistence of pERK suppression without a corresponding antiproliferative effect in resistant lines points to the activation of escape pathways that allow for cell survival and proliferation.[1][6] In some resistant cell lines, an increase in phosphorylated Akt (pAkt) is observed, suggesting a potential resistance mechanism through the PI3K/AKT pathway.[1]

In Vivo Antitumor Activity

This compound has demonstrated significant antitumor activity in in vivo preclinical models, including patient-derived tumor xenografts (PDTX).[1][2] These models, which involve growing human melanoma samples in mice, are considered more clinically relevant than traditional cell-line xenografts.

Table 2: In Vivo Efficacy of this compound in Patient-Derived Xenograft (PDTX) Models

| Model | BRAF Status | NRAS Status | This compound Dose | Outcome | Reference |

| Various | N/A | N/A | 10 or 25 mg/kg (daily) | Activity in 10 of 11 models | [1][6] |

| A375 Xenograft | V600E | WT | 30 mg/kg (daily) | Tumor growth delay, 60% response rate (Partial Regression) | [1][7] |

| A375 Xenograft | V600E | WT | 160 mg/kg (intermittent) | Tumor growth delay, pronounced tumor regression | [1][7] |

| MB947 | V600E | WT | N/A | Resistant, despite pERK downregulation | [1] |

The robust tumor growth inhibition and even regression observed in a high percentage of PDTX models underscore the potential of this compound.[1][2] Its activity in BRAF wild-type models is particularly noteworthy, as this represents an area of unmet need where therapies like vemurafenib are not active.[1][2][6]

Detailed Experimental Protocols

Reproducibility is paramount in research. The following sections detail the methodologies used in the preclinical evaluation of this compound.

In Vitro Cell Proliferation (SRB Assay)

The sulforhodamine B (SRB) assay is used to determine the antiproliferative effects of this compound.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Antitumor Activity of the MEK Inhibitor this compound Against Melanoma Cell Lines and Patient-Derived Tumor Explants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antitumor effects of the investigational selective MEK inhibitor TAK733 against cutaneous and uveal melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeted Therapy Resistance Mechanisms and Therapeutic Implications in Melanoma | Oncohema Key [oncohemakey.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Antitumor activity of the MEK inhibitor this compound against melanoma cell lines and patient-derived tumor explants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. aacrjournals.org [aacrjournals.org]

TAK-733: A Technical Guide to a Potent and Selective MEK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of TAK-733, a potent and selective allosteric inhibitor of MEK1/2. The information is curated for professionals in the field of oncology and drug development, with a focus on quantitative data, experimental protocols, and visual representations of key biological pathways and workflows.

Introduction

This compound is a novel, orally bioavailable, non-ATP-competitive small-molecule inhibitor of MEK1/2, key components of the RAS/RAF/MEK/ERK signaling pathway.[1][2] This pathway is frequently dysregulated in a variety of human cancers, making it a critical target for therapeutic intervention.[1] The development of this compound stemmed from a structure-based drug design approach, leading to a 5-phenylamino-8-methylpyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione series of MEK inhibitors.[3][4] this compound emerged from the lead optimization of this series and advanced to Phase I clinical studies for the treatment of cancer.[3][4]

Mechanism of Action

This compound is an allosteric inhibitor of MEK1 and MEK2, meaning it binds to a site on the enzyme distinct from the ATP-binding pocket.[5] This binding prevents the conformational changes required for MEK to phosphorylate its only known substrates, ERK1 and ERK2. By inhibiting MEK, this compound effectively blocks the downstream signaling cascade that promotes cell proliferation, differentiation, and survival.[6]

Below is a diagram illustrating the RAS/RAF/MEK/ERK signaling pathway and the point of inhibition by this compound.

Preclinical Data

In Vitro Activity

This compound demonstrates potent and selective inhibition of MEK kinase activity and cellular phosphorylation of ERK.

| Parameter | Value | Cell Line/Enzyme | Reference |

| IC₅₀ (Enzymatic) | 3.2 nM | Constitutively active MEK enzyme | [5][7] |

| EC₅₀ (p-ERK inhibition) | 1.9 nM | - | [5] |

| EC₅₀ (Cell Viability) | 0.0021 µM | COLO205 (human colon cancer) | [5] |

| EC₅₀ (Cell Viability) | 0.0031 µM | A375 (human melanoma) | [5] |

| IC₅₀ (Cell Viability) | >0.1 µM | Relatively resistant melanoma cell lines | [7][8] |

| IC₅₀ (Cell Viability) | 2-5 µM | Multiple Myeloma cell lines | [9] |

IC₅₀: Half maximal inhibitory concentration; EC₅₀: Half maximal effective concentration.

In Vivo Efficacy

This compound has shown broad antitumor activity in various mouse xenograft models.

| Cancer Type | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition | Reference |

| Melanoma | A375 | 1, 3, 10, 30 mg/kg, daily for 14 days | Significant tumor growth delay | [7][10] |

| Melanoma | A375 | 35, 70, 100, 160 mg/kg, intermittent (3 days/week for 2 weeks) | Significant tumor growth inhibition, complete and partial regressions observed | [7][10] |

| Melanoma | Patient-Derived Explants (10 out of 11) | 10 or 25 mg/kg, daily | 0% to 100% | [8][10] |

| Non-Small Cell Lung Cancer | A549 | 10 mg/kg/day for 2 weeks | 31% (T/C value) on day 14 | [1] |

| Colorectal, Pancreatic, Breast Cancer | Various Xenograft Models | - | Broad antitumor activity | [7] |

T/C value: Treated/Control tumor volume ratio.

Pharmacokinetics

Pharmacokinetic studies of this compound have been conducted in several species, demonstrating favorable properties that support once-daily oral dosing in humans.[5][7]

| Species | Key Findings | Reference |

| Mouse, Rat, Dog, Monkey | Low clearance and high oral bioavailability | [7] |

| Mouse | Plasma protein binding: 96% | [7] |

| Human | Plasma protein binding: 97% | [7] |

| Human (Phase I) | Median Tₘₐₓ: 3 hours | [11][12] |

| Human (Phase I) | Mean terminal t₁/₂: 43 hours (at 11.8, 16, and 22 mg doses) | [13] |

| Human (Phase I) | Renal clearance: 0.05 to 0.49 L/h (0.5% to 4.8% of apparent oral clearance) | [11] |

Tₘₐₓ: Time to maximum plasma concentration; t₁/₂: Elimination half-life.

Clinical Development

This compound has been evaluated in a first-in-human, Phase I dose-escalation study in patients with advanced solid tumors.[11]

Phase I Study (NCT00948467)

-

Design : Patients received oral this compound once daily on days 1-21 of a 28-day cycle.[11][12]

-

Patient Population : 51 patients with advanced solid tumors, including uveal melanoma (24%), colon cancer (22%), and cutaneous melanoma (10%).[11][12]

-

Dose-Limiting Toxicities (DLTs) : Dermatitis acneiform, fatigue, pustular rash, and stomatitis.[11][12]

-

Common Drug-Related Adverse Events (AEs) : Dermatitis acneiform (51%), diarrhea (29%), and increased blood creatine phosphokinase (20%).[11][12]

-

Pharmacodynamics : Sustained inhibition of ERK phosphorylation (46-97%) in peripheral blood mononuclear cells was observed at doses ≥ 8.4 mg.[11][12]

-

Efficacy : Limited antitumor activity was observed, with 2 out of 41 response-evaluable patients (5%) with cutaneous melanoma achieving a partial response.[11][12] One of these patients had a BRAF L597R mutation.[11]

Further clinical investigation of this compound was not pursued by the original sponsor.[11][12] However, in 2020, Recursion Pharmaceuticals entered into a licensing agreement with Takeda to develop this compound for a hereditary cancer syndrome.[14]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of research findings.

In Vitro Cell Proliferation Assay (Sulforhodamine B - SRB)

This assay is used to determine the effect of this compound on the proliferation of cancer cell lines.

Protocol Steps:

-

Cells in their logarithmic growth phase are harvested and seeded into 96-well plates at a density of 2,000-3,000 viable cells per 100 µL of medium.[10]

-

The plates are incubated overnight to allow for cell attachment.[10]

-

The following day, cells are treated with a range of concentrations of this compound and incubated for 72 hours.[10]

-

After the incubation period, the supernatant is removed, and the cells are fixed by adding cold 10% trichloroacetic acid (TCA) and incubating for 30 minutes at 4°C.[10]

-

The plates are washed with water and air-dried.

-

Cells are stained with 0.4% (w/v) sulforhodamine B (SRB) in 1% acetic acid for 30 minutes.

-

Unbound dye is removed by washing with 1% acetic acid.

-

The plates are air-dried, and the bound stain is solubilized with 10 mM Tris base solution.

-

The absorbance is read on a plate reader at a wavelength of 510 nm.

-

The IC₅₀ values are calculated from the dose-response curves.

Western Blotting for p-ERK Inhibition

This technique is used to assess the pharmacodynamic effect of this compound by measuring the levels of phosphorylated ERK (p-ERK), the downstream target of MEK.

Protocol Steps:

-

Cell or Tissue Lysis : Cells or tumor tissues are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification : The total protein concentration in the lysates is determined using a standard method such as the bicinchoninic acid (BCA) assay.

-

SDS-PAGE : Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer : The separated proteins are transferred from the gel to a membrane (e.g., polyvinylidene difluoride - PVDF).

-

Blocking : The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation : The membrane is incubated overnight at 4°C with a primary antibody specific for phosphorylated ERK (p-ERK). A primary antibody against total ERK is used on a separate blot or after stripping the p-ERK antibody to serve as a loading control.

-

Washing : The membrane is washed several times with TBST to remove unbound primary antibody.

-

Secondary Antibody Incubation : The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Washing : The membrane is washed again with TBST to remove unbound secondary antibody.

-

Detection : The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. The intensity of the bands corresponding to p-ERK is quantified and normalized to the intensity of the total ERK bands.

In Vivo Tumor Growth Inhibition Studies (Xenograft Model)

These studies evaluate the antitumor efficacy of this compound in a living organism.

Protocol Steps:

-

Animal Model : Athymic nude mice are commonly used.

-

Tumor Cell Implantation : A suspension of human cancer cells (e.g., A375 melanoma cells) is injected subcutaneously into the flank of the mice.[10]

-

Tumor Growth Monitoring : Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is typically measured with calipers and calculated using the formula: (length × width²) / 2.

-

Randomization : Mice are randomized into different treatment groups, including a vehicle control group.

-

Drug Administration : this compound is administered orally, typically once daily or on an intermittent schedule, for a specified duration (e.g., 14 or 21 days).[7][10]

-

Data Collection : Tumor volumes and body weights are measured regularly (e.g., twice a week) to assess efficacy and toxicity.

-

Endpoint : The study is terminated when tumors in the control group reach a predetermined size or after the completion of the treatment period.

-

Data Analysis : The antitumor activity is often expressed as the percentage of tumor growth inhibition or the treated-to-control (T/C) ratio. Statistical analysis is performed to determine the significance of the observed effects.

Conclusion

This compound is a well-characterized, potent, and selective MEK inhibitor with demonstrated preclinical activity across a range of cancer models. While its initial clinical development in a broad solid tumor population showed limited efficacy, its favorable pharmacokinetic and pharmacodynamic profile, coupled with a manageable safety profile, suggests potential for further investigation in specific, molecularly defined patient populations. The recent licensing for development in a hereditary cancer syndrome highlights the continued interest in this compound and the potential for targeted therapies to find their niche in precision oncology. This guide provides a foundational resource for researchers and clinicians interested in the continued exploration of this compound and other MEK inhibitors.

References

- 1. Evaluation of the therapeutic efficacy of a MEK inhibitor (this compound) using 18F-fluorodeoxyglucose-positron emission tomography in the human lung xenograft model A549 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current Development Status of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of this compound, a potent and selective MEK allosteric site inhibitor for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. MEK inhibitor, this compound reduces proliferation, affects cell cycle and apoptosis, and synergizes with other targeted therapies in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Antitumor activity of the MEK inhibitor this compound against melanoma cell lines and patient-derived tumor explants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. aacrjournals.org [aacrjournals.org]

- 11. A phase I dose-escalation study of this compound, an investigational oral MEK inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A phase I dose-escalation study of this compound, an investigational oral MEK inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ascopubs.org [ascopubs.org]

- 14. Recursion Enters Into Global Licensing Agreement with Takeda to Develop this compound in Hereditary Cancer Syndrome [recursion.com]

TAK-733: A Preclinical In-depth Analysis in Solid Tumors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data for TAK-733, a potent and selective allosteric inhibitor of MEK1/2, in various solid tumor models. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the field of oncology drug development.

Core Mechanism of Action

This compound is a non-ATP competitive inhibitor that binds to an allosteric site on MEK1 and MEK2, preventing their activation and subsequent phosphorylation of downstream targets, primarily ERK1 and ERK2.[1][2][3] This inhibition of the RAS/RAF/MEK/ERK signaling pathway, a critical cascade for cell proliferation, differentiation, and survival, forms the basis of this compound's antitumor activity.[1]

Signaling Pathway Diagram

Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of this compound on MEK1/2.

In Vitro Activity

This compound has demonstrated potent and selective inhibitory activity against MEK1/2 and has shown significant anti-proliferative effects across a broad range of cancer cell lines.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Cell Line/System | Reference |

| IC₅₀ (MEK1) | 3.2 nM | Enzymatic Assay | [4][5] |

| EC₅₀ (pERK inhibition) | 1.9 nM | Cellular Assay | [4][5] |

| IC₅₀ (MEK signaling) | 2-5 nM | Cellular Assay | [2] |

Table 2: Anti-proliferative Activity of this compound in Solid Tumor Cell Lines

| Tumor Type | Cell Lines | IC₅₀ Range | Notes | Reference |

| Melanoma | 34 cell lines (27 BRAF V600E, 7 wild-type) | Broad activity, with resistance observed at >0.1 µM | High sensitivity in a large proportion of BRAF V600E-mutant lines. | [2][5] |

| Colorectal Cancer (CRC) | 54 cell lines | 42 cell lines deemed sensitive | 82% of sensitive lines had BRAF or KRAS/NRAS mutations and 80% were PIK3CA wild-type. | [1][6] |

In Vivo Efficacy in Solid Tumor Xenograft Models

This compound has shown significant antitumor activity in various human cancer xenograft models in immunocompromised mice.

Table 3: Summary of In Vivo Efficacy Studies with this compound

| Tumor Type | Xenograft Model | Dosing Regimen | Key Findings | Reference |

| Melanoma | A375 (BRAF V600E) | 1, 3, 10, 30 mg/kg, once daily, oral (14 days) | Significant tumor growth delay. | [5] |

| A375 (BRAF V600E) | 35, 70, 100, 160 mg/kg, intermittent (3 days/week for 2 weeks), oral | Significant tumor growth inhibition; more pronounced tumor regression than daily dosing. Complete and partial regressions observed at 70, 100, and 160 mg/kg. | [5] | |

| Patient-Derived Xenografts (PDTX) | 10 mg/kg, once daily, oral (30 days) | Tumor regression observed in 45% of melanoma PDTX models. | [3] | |

| Colorectal Cancer (CRC) | SW620 (KRAS, APC, p53 mutations) | 10 mg/kg, once daily, oral (21 days) | Broad antitumor activity. | [4] |

| Patient-Derived Xenografts (PDTX) | Not specified | 15 of 20 CRC explants were sensitive (TGII ≤ 20%), with 9 showing tumor regression. Increased sensitivity in BRAF/KRAS/NRAS mutant and PIK3CA wild-type models. | [1][6] | |

| Non-Small Cell Lung Cancer (NSCLC) | NCI-H23 (KRAS, LKB1 mutations) | 10 mg/kg, once daily, oral (21 days) | Broad antitumor activity. | [4] |

| Pancreatic Cancer | Panc-1, Capan-1 (KRAS mutations), BxPC-3 | 10 mg/kg, once daily, oral (21 days) | Broad antitumor activity. | [4] |

Experimental Protocols

In Vitro Cell Proliferation Assay (Sulforhodamine B Assay)

This protocol outlines the general steps for assessing the anti-proliferative effects of this compound on cancer cell lines.

Caption: A typical workflow for an in vitro Sulforhodamine B (SRB) cell proliferation assay.

-

Cell Culture and Seeding: Cancer cell lines are maintained in their respective recommended culture media. For the assay, cells in the logarithmic growth phase are harvested and seeded into 96-well plates at a density of 2,000-3,000 cells per well. The plates are then incubated overnight to allow for cell attachment.[3][5]

-

Drug Preparation and Treatment: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted to achieve a range of final concentrations. The culture medium is removed from the wells and replaced with fresh medium containing the different concentrations of this compound.[5]

-

Incubation: The treated plates are incubated for 72 hours under standard cell culture conditions (e.g., 37°C, 5% CO₂).[3][5]

-

Cell Fixation: After the incubation period, the medium is discarded, and the cells are fixed by adding cold 10% (w/v) trichloroacetic acid to each well and incubating for 30 minutes at 4°C.[3]

-

Staining: The plates are washed with water and then stained with 0.4% (w/v) sulforhodamine B solution for 30 minutes at room temperature.[5]

-

Washing: The unbound dye is removed by washing the plates with 1% (v/v) acetic acid.[5]

-

Solubilization and Absorbance Measurement: The protein-bound dye is solubilized with 10 mM Tris base solution. The absorbance is then measured using a plate reader at a wavelength of 565 nm.[5]

-

Data Analysis: The absorbance values are used to generate dose-response curves, and the IC₅₀ value (the concentration of drug that inhibits cell growth by 50%) is calculated.[5]

In Vivo Xenograft Studies

This protocol describes the general procedure for evaluating the antitumor efficacy of this compound in mouse xenograft models.

Caption: A generalized workflow for conducting in vivo xenograft studies.

-

Animal Models: Athymic nude mice are commonly used for these studies.[5]

-

Tumor Cell Implantation: A suspension of human cancer cells (e.g., 5 x 10⁶ cells) is injected subcutaneously into the flank of the mice.[5]

-

Tumor Growth and Randomization: The tumors are allowed to grow to a specific size (e.g., 100-200 mm³) before the mice are randomized into different treatment groups, including a vehicle control group.[5]

-

Drug Administration: this compound is administered orally, typically once daily or on an intermittent schedule, at various dose levels.[4][5]

-

Monitoring and Endpoints: Tumor volume is measured regularly (e.g., twice a week) using calipers. The body weight and overall health of the mice are also monitored. The study continues for a predetermined duration or until the tumors in the control group reach a specified size.[5]

-

Data Analysis: The antitumor efficacy is evaluated by comparing the tumor growth in the treated groups to the control group. Parameters such as tumor growth inhibition (TGI) and tumor regression are calculated.[1][3]

Pharmacokinetics and Pharmacodynamics

Preclinical pharmacokinetic studies of this compound have demonstrated low clearance and high oral bioavailability across different species.[5] In mouse xenograft models, plasma concentrations of this compound peaked rapidly after oral administration.[3]

A clear pharmacokinetic/pharmacodynamic (PK/PD) relationship has been established, with peak plasma and tumor concentrations of this compound corresponding to a rapid and significant reduction in phosphorylated ERK (pERK) levels in the tumors.[3] For instance, following a 1 mg/kg oral dose in A375 tumor-bearing mice, peak pERK inhibition of over 95% was observed at 2 hours post-dose, coinciding with peak plasma and tumor drug concentrations.[3]

Conclusion

The preclinical data for this compound strongly support its potent and selective inhibition of the MEK/ERK pathway, leading to significant antitumor activity in a variety of solid tumor models. The in vitro and in vivo studies have demonstrated its efficacy, particularly in tumors with mutations in the RAS/RAF pathway. The well-defined PK/PD relationship further validates its mechanism of action. While clinical development of single-agent this compound has been limited, these preclinical findings provide a strong rationale for its investigation in combination with other targeted therapies to overcome resistance and enhance therapeutic outcomes in patients with advanced solid tumors.[1][6]

References

- 1. Antitumor activity of a potent MEK inhibitor, this compound, against colorectal cancer cell lines and patient derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A phase I dose-escalation study of this compound, an investigational oral MEK inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Antitumor activity of a potent MEK inhibitor, this compound, against colorectal cancer cell lines and patient derived xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

TAK-733: A Technical Overview of a Potent and Selective MEK Inhibitor

Introduction

TAK-733 is an investigational, orally available, allosteric inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase 1 and 2).[1][2] As a non-ATP competitive inhibitor, it binds to a site adjacent to the ATP-binding pocket, locking the kinase in an inactive conformation.[3][4] MEK1/2 are critical dual-specificity threonine/tyrosine kinases that occupy a central role in the RAS/RAF/MEK/ERK signaling pathway.[2][5] Aberrant activation of this pathway is implicated in over a third of all human cancers, making MEK a key therapeutic target.[6] this compound has been evaluated in preclinical and clinical settings for its potential as an antineoplastic agent.[1][4][7] This document provides a detailed technical summary of its potency, selectivity, and the methodologies used for its characterization.

Potency of this compound

The potency of this compound has been established through a variety of in vitro and in vivo studies, demonstrating its ability to inhibit MEK enzymatic activity, suppress downstream signaling, and inhibit the proliferation of cancer cells.

In Vitro Potency

This compound exhibits high potency in both biochemical and cellular assays. It potently inhibits the enzymatic activity of constitutively active MEK and suppresses ERK phosphorylation in cells at low nanomolar concentrations.[8] Its anti-proliferative effects have been demonstrated across a range of cancer cell lines, particularly those with BRAF or RAS mutations.

| Assay Type | Target/Cell Line | Measurement | Value (nM) | Reference |

| Enzymatic Assay | Constitutively Active MEK1 | IC50 | 3.2 | [3][5][7][8] |

| Cellular Assay | ERK Phosphorylation | EC50 | 1.9 | [5][7][8] |

| Cell Viability | A-375 (Melanoma, BRAF V600E) | EC50 | 3.1 | [8] |

| Cell Viability | COLO 205 (Colorectal, BRAF V600E) | EC50 | 2.1 | [8] |

| Cell Viability | COLO 205 (Colorectal, BRAF V600E) | IC50 | 6.92 | [3] |

| Cell Viability | Multiple Myeloma Cell Lines | IC50 | 2000 - 5000 | [2] |

| Cell Viability | Mesothelioma Cell Lines | IC50 | 1 - 10 | [9] |

In Vivo Potency

Preclinical studies using xenograft models of human cancers have demonstrated the significant antitumor activity of this compound.[3][10] Oral administration of this compound leads to dose-dependent tumor growth inhibition and, in some cases, tumor regression.[8][10]

| Tumor Model | Dosing Schedule | Key Findings | Reference |

| A375 Melanoma Xenograft | 1, 3, 10, 30 mg/kg daily for 14 days | Tumor growth delay observed. 60% response rate (partial regression) at 30 mg/kg. | [8] |

| A375 Melanoma Xenograft | 35, 70, 100, 160 mg/kg intermittently (3 days/week for 2 weeks) | Significant tumor growth inhibition. More pronounced tumor regression than daily dosing, with the greatest reduction at 160 mg/kg. | [8] |

| Patient-Derived Melanoma Explants | 10 or 25 mg/kg daily | Exhibited activity in 10 out of 11 patient-derived explants, with tumor growth inhibition ranging from 0% to 100%. | [10] |

| A549 Lung Carcinoma Xenograft | 1, 3, 10 mg/kg/day for 14 days | Dose-dependent inhibition of tumor growth. At 10 mg/kg, tumor growth was inhibited by 69% on day 14. | [11] |

| Colorectal Cancer PDXs | Not specified | Significant activity against CRC PDXs, particularly those with KRAS and BRAF mutations and wild-type PIK3CA. | [5] |

Selectivity Profile

This compound is a highly selective inhibitor of MEK1/2.[7][8] Its allosteric binding mechanism contributes to this high specificity. In broad kinase screening panels, this compound shows minimal to no activity against a wide range of other kinases, receptors, and ion channels, even at concentrations significantly higher than its MEK1/2 IC50.

| Target Class | Concentration Tested | Result | Reference |

| Other Kinases | Up to 10 µM | No inhibition | [8] |

| Receptors | Up to 10 µM | No inhibition | [8] |

| Ion Channels | Up to 10 µM | No inhibition | [8] |

| Cytochrome P450s | Up to 30 µM | No inhibition | [8] |

Specifically, this compound was found to be inactive against kinases such as Abl1, AKT3, c-RAF, CamK1, CDK2, and c-Met.[3] This high degree of selectivity minimizes the potential for off-target effects, a desirable characteristic for targeted cancer therapies.

Signaling Pathway and Mechanism of Action

This compound exerts its effect by inhibiting the phosphorylation and activation of ERK1/2 by MEK1/2. This blockade of the terminal step in the MAPK signaling cascade prevents the subsequent phosphorylation of numerous downstream substrates involved in cell proliferation, survival, and differentiation.

Experimental Protocols

The characterization of this compound's potency and selectivity involves several key experimental methodologies.

MEK1/2 Enzymatic Assay

-

Objective: To determine the direct inhibitory effect of this compound on MEK1/2 kinase activity in a cell-free system.

-

Principle: A purified, constitutively active form of the MEK1 enzyme is incubated with its substrate (inactive ERK) and ATP in the presence of varying concentrations of this compound. The amount of phosphorylated ERK (pERK) produced is quantified to determine the extent of MEK1 inhibition.

-

General Protocol:

-

Purified active MEK1 enzyme is added to wells of a microtiter plate.

-

A serial dilution of this compound (or vehicle control) is added to the wells.

-

The kinase reaction is initiated by adding a reaction mixture containing purified inactive ERK2 and ATP.

-

The plate is incubated at room temperature for a defined period (e.g., 30-60 minutes).

-

The reaction is stopped.

-

The level of ERK phosphorylation is quantified using methods like ELISA (Enzyme-Linked Immunosorbent Assay) with a pERK-specific antibody or homogenous time-resolved fluorescence (HTRF).

-

IC50 values are calculated by plotting the percent inhibition against the log concentration of this compound.

-

Cellular ERK Phosphorylation (Pharmacodynamic) Assay

-

Objective: To measure the potency of this compound in inhibiting MEK activity within a cellular context.

-

Principle: Cancer cells are treated with this compound, and the level of endogenous pERK is measured to assess the on-target effect of the compound.

-

General Protocol:

-

Cancer cells (e.g., A-375, COLO 205) are seeded in multi-well plates and allowed to adhere overnight.

-

Cells are treated with a serial dilution of this compound for a specified duration (e.g., 1-2 hours).

-

Cells are lysed to extract total protein.

-

The concentration of total protein is normalized across all samples.

-

Levels of pERK and total ERK are quantified via Western Blot or in-cell ELISA.

-

The ratio of pERK to total ERK is calculated for each concentration.

-

EC50 values are determined by plotting the percent reduction in pERK ratio against the log concentration of this compound.

-

Cell Viability / Proliferation Assay

-

Objective: To determine the effect of this compound on the growth and survival of cancer cell lines.

-

Principle: Cells are exposed to the compound for an extended period, and the relative number of viable cells is measured using a metabolic or staining assay.

-

General Protocol (MTS/SRB Assay):

-

Cells are seeded in 96-well plates and incubated for 24 hours.

-

A serial dilution of this compound is added to the wells.

-

Plates are incubated for a prolonged period, typically 72 hours, to allow for effects on cell proliferation.[8]

-

For an MTS assay, the MTS reagent is added, which is converted by metabolically active cells into a colored formazan product.

-

For a Sulforhodamine B (SRB) assay, cells are fixed, and the SRB dye is added to stain total cellular protein.[8]

-

The absorbance (MTS) or optical density (SRB) is read using a plate reader.

-

The percentage of cell viability relative to vehicle-treated controls is calculated, and EC50/IC50 values are determined.

-

In Vivo Xenograft Efficacy Study

-

Objective: To evaluate the antitumor activity of this compound in a living organism.

-

Principle: Human tumor cells are implanted into immunocompromised mice. Once tumors are established, mice are treated with this compound, and tumor growth is monitored over time.

-

General Protocol:

-

Human cancer cells (e.g., A375) are injected subcutaneously into the flank of immunocompromised mice (e.g., nude or NSG mice).[10]

-

Tumors are allowed to grow to a palpable, measurable size (e.g., 100-200 mm³).

-

Mice are randomized into vehicle control and treatment groups.

-

This compound is administered orally, typically once daily, at various doses (e.g., 10, 25, 30 mg/kg).[8][10]

-

Tumor dimensions are measured regularly (e.g., 2-3 times per week) with calipers, and tumor volume is calculated.

-

Animal body weight and general health are monitored as indicators of toxicity.

-

At the end of the study, the percentage of tumor growth inhibition (TGI) or tumor regression is calculated relative to the control group.

-

For pharmacodynamic assessments, tumors and plasma can be collected at specific time points after dosing to measure drug concentration and pERK levels.[10]

-

Preclinical Drug Evaluation Workflow

The evaluation of a targeted inhibitor like this compound follows a logical progression from initial biochemical screening to complex in vivo models.

Conclusion

This compound is a potent and highly selective allosteric inhibitor of MEK1/2.[3][8] Its low nanomolar potency in biochemical and cellular assays translates to significant antitumor activity in a broad range of preclinical cancer models, including melanoma, colorectal, and lung cancers.[5][8][12] The high selectivity of this compound for MEK over other kinases minimizes the potential for off-target toxicities. While a Phase 1 clinical trial showed a manageable safety profile and the expected pharmacodynamic effect of sustained ERK phosphorylation inhibition, limited antitumor activity was observed, and further clinical development is not currently planned.[1][13] Nevertheless, the comprehensive preclinical data for this compound underscore its utility as a tool compound for studying MAPK pathway biology and highlight the key properties of a well-characterized, potent, and selective MEK inhibitor.

References

- 1. A phase I dose-escalation study of this compound, an investigational oral MEK inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MEK inhibitor, this compound reduces proliferation, affects cell cycle and apoptosis, and synergizes with other targeted therapies in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. Discovery of this compound, a potent and selective MEK allosteric site inhibitor for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antitumor activity of a potent MEK inhibitor, this compound, against colorectal cancer cell lines and patient derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Preclinical characterization of tunlametinib, a novel, potent, and selective MEK inhibitor [frontiersin.org]

- 7. mdpi.com [mdpi.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Evaluation of the therapeutic efficacy of a MEK inhibitor (this compound) using 18F-fluorodeoxyglucose-positron emission tomography in the human lung xenograft model A549 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound - LKT Labs [lktlabs.com]

- 13. A phase I dose-escalation study of this compound, an investigational oral MEK inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Efficacy of TAK-733: A Technical Guide for Cancer Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the In Vitro Evaluation of the MEK Inhibitor TAK-733 in Cancer Cell Lines.

This technical guide provides a comprehensive overview of the in vitro activity of this compound, a potent and selective allosteric inhibitor of MEK1/2. The document details the compound's mechanism of action, summarizes its inhibitory and cytotoxic effects across various cancer cell lines, and provides detailed protocols for key experimental assays. This guide is intended to serve as a valuable resource for researchers investigating the therapeutic potential of this compound in oncology.

Mechanism of Action

This compound is a non-ATP-competitive inhibitor that binds to an allosteric site on MEK1 and MEK2, the dual-specificity kinases of the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2][3] This pathway, often referred to as the RAS/RAF/MEK/ERK pathway, is a critical regulator of fundamental cellular processes including proliferation, differentiation, survival, and apoptosis.[4] By inhibiting MEK1/2, this compound prevents the phosphorylation and subsequent activation of its downstream substrates, ERK1 and ERK2.[1][3] The inhibition of ERK phosphorylation disrupts the signaling cascade, leading to reduced cell proliferation and induction of apoptosis in cancer cells with aberrant MAPK pathway activation.[4][5]

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Antitumor activity of a potent MEK inhibitor, this compound, against colorectal cancer cell lines and patient derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MEK inhibitor, this compound reduces proliferation, affects cell cycle and apoptosis, and synergizes with other targeted therapies in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Technical Guide: Early-Phase Clinical Development of TAK-733, a MEK1/2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the early-phase clinical trial data for TAK-733, a selective, allosteric inhibitor of MEK1/2. The focus is on the first-in-human, Phase I dose-escalation study (NCT00948467) in patients with advanced solid tumors. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes the relevant biological pathway and clinical trial workflow.

Quantitative Data Summary

The following tables summarize the key quantitative data from the Phase I clinical trial of this compound.

Table 1: Patient Demographics and Baseline Characteristics

| Characteristic | Value |

| Number of Patients | 51[1][2] |

| Median Age (years) | 58[1] |

| Gender (Male) | 51%[1] |

| ECOG Performance Status | 0-2[1] |

| Primary Diagnoses | Uveal Melanoma (24%), Colon Cancer (22%), Cutaneous Melanoma (10%)[2] |

| Median Treatment Cycles | 2 (range 1-11)[1] |

Table 2: Dose Escalation and Maximum Tolerated Dose (MTD)

| Dose Level (mg, QD) | Number of Patients | Dose-Limiting Toxicities (DLTs) |

| 0.2 - 8.4 | ||

| 11.8 | 1 (Grade 3 acneiform dermatitis)[1] | |

| 16 | 1 (Grade 3 acneiform dermatitis)[1] | |

| 22 | 2 (Grade 3 pustular rash and Grade 2 rash/stomatitis)[1] | |

| MTD | 16 mg [1][2] |

Table 3: Pharmacokinetic Parameters of this compound

| Parameter | Value | Dose Levels |

| Median Tmax (hours) | 3[1][2] | 0.2 - 22 mg |

| Mean Terminal t1/2 (hours) | 43[1] | 11.8, 16, and 22 mg |

| Mean Accumulation Ratio | 3.5 (following 21 days of QD dosing)[1] | |

| Dose Proportionality | Systemic exposure increased less than dose-proportionally[2] | 0.2 - 22 mg |

Table 4: Pharmacodynamic Effects of this compound

| Parameter | Result | Dose Levels |

| Emax of pERK modulation in blood (Day 21) | 56-99% inhibition[1] | |

| Time-averaged pERK modulation at MTD (steady-state) | 76-98% inhibition[1] | 16 mg |

| Maximum pERK inhibition in PBMCs (Day 21) | 46-97%[2] | ≥ 8.4 mg |

Table 5: Clinical Activity of this compound

| Response | Details |

| Confirmed Partial Response | 1 patient with BRAF L597R mutant melanoma at the 16 mg dose[1][2] |

| Stable Disease | 15 patients; 6 of whom had stable disease for 4-11.7 months[1] |

Table 6: Common Drug-Related Adverse Events (AEs)

| Adverse Event | Frequency | Grade ≥3 |

| Acneiform Dermatitis | 47%[1] | 6%[1] |

| Diarrhea | 29%[2] | |

| Increased Blood Creatine Phosphokinase | 20%[2] | 6%[1] |

Experimental Protocols

Clinical Trial Design: Modified 3+3 Dose Escalation

The Phase I trial of this compound employed a modified 3+3 dose-escalation design to determine the MTD.[1]

Methodology:

-

Cohort Enrollment: Patients were enrolled in cohorts of three at escalating dose levels of this compound administered orally once daily for 21 days in a 28-day cycle.[1]

-

DLT Observation: Dose-limiting toxicities were assessed during the first cycle of treatment.[1]

-

Escalation/Expansion Rules:

-

If 0 of 3 patients in a cohort experienced a DLT, the next cohort was enrolled at the next higher dose level.

-

If 1 of 3 patients experienced a DLT, the cohort was expanded to six patients. If no further DLTs were observed in the additional three patients (i.e., 1 of 6 with DLT), dose escalation proceeded.

-

If ≥2 of 3 or ≥2 of 6 patients in a cohort experienced a DLT, dose escalation was stopped, and the MTD was determined to be the prior dose level.

-

Pharmacodynamic Assessment: pERK Inhibition in PBMCs

The biological activity of this compound was assessed by measuring the inhibition of phosphorylated ERK (pERK) in peripheral blood mononuclear cells (PBMCs).[1]

Representative Methodology (based on common practices):

-

Sample Collection: Whole blood samples were collected from patients at pre-dose and various post-dose time points during Cycle 1 (e.g., Days 1, 8, 15, and 21).[1]

-

PBMC Isolation: PBMCs were isolated from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).

-

Cell Lysis: Isolated PBMCs were lysed to extract cellular proteins.

-

pERK Quantification: The levels of phosphorylated ERK (at Thr202/Tyr204) and total ERK were quantified using a sensitive immunoassay, such as a validated ELISA (Enzyme-Linked Immunosorbent Assay) or a bead-based multiplex assay. The percentage of pERK inhibition was calculated relative to baseline (pre-dose) levels.

Visualizations

Signaling Pathway

Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound on MEK1/2.

Experimental Workflow

References

Methodological & Application

Application Notes and Protocols for TAK-733 in In Vivo Xenograft Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAK-733 is a potent and selective, allosteric inhibitor of MEK1/2 kinases, which are key components of the RAS/RAF/MEK/ERK signaling pathway.[1][2][3][4] This pathway is frequently dysregulated in various human cancers, making MEK an attractive therapeutic target.[3][4][5] In preclinical xenograft models, this compound has demonstrated significant antitumor activity across a range of cancer types, including melanoma, colorectal, and lung cancer.[1][2][6][7] These application notes provide a comprehensive overview and detailed protocols for the use of this compound in in vivo xenograft studies.

Mechanism of Action

This compound is a non-ATP-competitive inhibitor that binds to an allosteric site on MEK1/2.[1][3][8] This binding prevents the phosphorylation and activation of MEK's downstream targets, ERK1/2. The inhibition of ERK1/2 phosphorylation leads to the suppression of signaling cascades that control cell proliferation, survival, and differentiation.[4]

Below is a diagram illustrating the mechanism of action of this compound within the MAPK/ERK signaling pathway.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A phase I dose-escalation study of this compound, an investigational oral MEK inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MEK inhibitor, this compound reduces proliferation, affects cell cycle and apoptosis, and synergizes with other targeted therapies in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MEK Inhibitor Selumetinib (AZD6244; ARRY-142886) Prevents Lung Metastasis in a Triple-Negative Breast Cancer Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antitumor Activity of the MEK Inhibitor this compound Against Melanoma Cell Lines and Patient-Derived Tumor Explants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound - LKT Labs [lktlabs.com]

- 8. aacrjournals.org [aacrjournals.org]

Application Notes and Protocols for TAK-733 in Mouse Models of Colorectal Cancer

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical use of TAK-733, a potent and selective allosteric MEK1/2 inhibitor, in mouse models of colorectal cancer (CRC). The information compiled herein, including dosage regimens, experimental protocols, and key pathway diagrams, is intended to guide researchers in designing and executing robust in vivo studies to evaluate the efficacy of this compound.

Introduction

This compound is an investigational small molecule inhibitor of MEK1/2, key components of the RAS/RAF/MEK/ERK (MAPK) signaling pathway.[1] Dysregulation of this pathway is a frequent event in colorectal cancer, often driven by mutations in KRAS and BRAF genes, making MEK an attractive therapeutic target.[1][2] Preclinical studies have demonstrated that this compound exhibits significant antitumor activity in CRC cell lines and patient-derived xenograft (PDX) models, particularly those with KRAS or BRAF mutations and wild-type PIK3CA.[1][3]

Mechanism of Action: The MAPK Signaling Pathway

This compound selectively binds to and inhibits the activity of MEK1 and MEK2, preventing the phosphorylation and activation of their downstream targets, ERK1 and ERK2.[1] This blockade of ERK activation leads to the inhibition of cell proliferation, survival, and differentiation in cancer cells dependent on the MAPK pathway.

Caption: The MAPK signaling pathway and the inhibitory action of this compound on MEK1/2.

In Vivo Efficacy of this compound in Colorectal Cancer Mouse Models

This compound has demonstrated significant tumor growth inhibition in various CRC mouse xenograft models.[4] The efficacy of this compound is often evaluated in both cell line-derived xenografts (CDX) and patient-derived xenografts (PDX).

Dosage and Administration

This compound is administered orally. Studies have reported both daily and intermittent dosing schedules.

Table 1: Summary of this compound Dosage Regimens in Mouse Models

| Dosing Schedule | Dosage (mg/kg) | Mouse Model | Efficacy Outcome | Reference |

| Daily | 1, 3, 10, 30 | A375 melanoma xenograft | Dose-dependent tumor growth delay.[5][6] | [5][6] |

| Daily | 10 | Various solid tumor xenografts (including CRC) | Maximally efficacious dose.[4][7] | [4][7] |

| Intermittent (3 days/week for 2 weeks) | 35, 70, 100, 160 | A375 melanoma xenograft | Significant tumor growth inhibition; more pronounced tumor regression at higher doses compared to daily administration.[5] | [5] |

Experimental Protocols

Preparation of this compound for Oral Administration

A common formulation for in vivo studies involves suspending this compound in a vehicle suitable for oral gavage.

Materials:

-

This compound powder

-

Methylcellulose 400

-

Sterile water

Procedure:

-

Prepare a 0.5% (w/v) solution of methylcellulose 400 in sterile water.

-

Weigh the required amount of this compound powder to achieve the desired final concentration for dosing.

-

Suspend the this compound powder in the 0.5% methylcellulose solution.

-

Vortex the suspension thoroughly and sonicate for approximately 10 minutes to ensure a uniform suspension.[6]

-

Prepare the formulation fresh as needed.

Colorectal Cancer Xenograft Model Protocol

This protocol outlines a general procedure for establishing a subcutaneous CRC xenograft model and assessing the efficacy of this compound.

Caption: A typical experimental workflow for evaluating this compound efficacy in a CRC xenograft model.

1. Cell Culture and Implantation:

-

Culture human colorectal cancer cell lines (e.g., SW620, HCT116) under standard conditions.

-

Harvest cells during the exponential growth phase and resuspend them in a suitable medium (e.g., PBS or media mixed with Matrigel).

-

Subcutaneously inject 1 x 10^6 to 5 x 10^6 cells into the flank of immunocompromised mice (e.g., nude or SCID mice).[1]

2. Tumor Growth and Randomization:

-

Allow tumors to grow to a palpable size (e.g., 100-200 mm³).[6]

-

Measure tumor dimensions with calipers at least twice a week and calculate tumor volume using the formula: Volume = (length × width²) / 2.[6]

-

Once tumors reach the desired size, randomize mice into treatment and control groups.

3. Treatment Administration:

-

Administer this compound or vehicle control orally (e.g., via gavage) according to the chosen dosing schedule (see Table 1).

-

Monitor the body weight of the mice regularly as an indicator of toxicity.

4. Endpoint and Data Analysis:

-

Continue treatment for the specified duration (e.g., 14-21 days).

-

At the end of the study, euthanize the mice and excise the tumors.

-

Calculate the Tumor Growth Inhibition (TGI) to quantify the efficacy of the treatment.

Logical Framework for Study Design

The design of in vivo efficacy studies for this compound should be based on a clear logical framework that links the molecular rationale to the experimental design and expected outcomes.

Caption: Logical framework for designing an in vivo efficacy study of this compound in colorectal cancer.

Conclusion

This compound has demonstrated promising preclinical antitumor activity in mouse models of colorectal cancer. The provided dosage information, experimental protocols, and conceptual diagrams offer a foundation for researchers to further investigate the therapeutic potential of this MEK inhibitor. Careful consideration of the experimental design, including the choice of mouse model, dosing regimen, and relevant endpoints, is crucial for obtaining reliable and translatable results.

References

- 1. Intracaecal Orthotopic Colorectal Cancer Xenograft Mouse Model [bio-protocol.org]

- 2. altogenlabs.com [altogenlabs.com]

- 3. 4.10. Colorectal Carcinoma Xenograft Model [bio-protocol.org]

- 4. Preclinical in vivo evaluation of efficacy, pharmacokinetics, and pharmacodynamics of a novel MEK1/2 kinase inhibitor RO5068760 in multiple tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Patient-Derived Xenograft Models of Colorectal Cancer: Procedures for Engraftment and Propagation | Springer Nature Experiments [experiments.springernature.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. selleckchem.com [selleckchem.com]

Application Notes and Protocols: Establishing TAK-733 Resistant Cell Lines In Vitro

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAK-733 is a potent and selective allosteric inhibitor of MEK1/2, key components of the RAS-RAF-MEK-ERK (MAPK) signaling pathway.[1][2][3] This pathway is frequently dysregulated in various cancers, making MEK an attractive therapeutic target.[2] However, as with many targeted therapies, the development of drug resistance is a significant clinical challenge that can lead to treatment failure.[4][5][6] Establishing this compound resistant cell lines in vitro is a crucial step in understanding the molecular mechanisms of resistance, identifying potential biomarkers, and developing novel strategies to overcome it.[7][8]

These application notes provide a detailed protocol for generating and characterizing this compound resistant cancer cell lines using a stepwise dose-escalation method.[5][7] This approach mimics the gradual increase in drug pressure that cancer cells may experience in a clinical setting.[8][9]

I. Experimental Protocols

A. Protocol 1: Generation of this compound Resistant Cell Lines by Stepwise Dose Escalation

This protocol details the process of gradually exposing a parental cancer cell line to increasing concentrations of this compound to select for a resistant population.

1. Initial Characterization of Parental Cell Line:

-

Cell Line Selection: Choose a cancer cell line known to be initially sensitive to MEK inhibitors. Cell lines with BRAF or KRAS mutations are often sensitive to this compound.[2][10]

-

Determination of IC50: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50) of this compound in the parental cell line. This value will serve as the baseline for resistance development. A 72-hour drug exposure is a common time point for this assessment.[3][10]

2. Stepwise Dose Escalation Procedure:

-

Initial Seeding: Seed the parental cells at a density that allows for long-term culture (e.g., 2 x 10^6 cells in a 100 mm dish).[7]

-

Starting Concentration: Begin by treating the cells with this compound at a concentration equivalent to the IC10-IC20 of the parental line.[7] This sub-lethal dose allows for the survival and adaptation of a subset of cells.

-

Continuous Culture and Monitoring: Culture the cells in the presence of this compound, replenishing the medium with fresh drug every 3-4 days.[11] Monitor cell morphology and proliferation daily.

-

Expansion of Surviving Cells: Initially, a significant number of cells may die. Allow the surviving cells to proliferate until they reach 70-80% confluency. This may take several passages.

-

Dose Escalation: Once the cells are growing steadily at the current drug concentration, increase the this compound concentration by a factor of 1.5 to 2.[7]

-

Iterative Process: Repeat steps 3-5, gradually increasing the drug concentration over several months. It is advisable to cryopreserve cells at each successful concentration step as backups.[7][9]

-

Establishment of a Resistant Line: A cell line is generally considered resistant when it can proliferate in a concentration of this compound that is at least 3- to 10-fold higher than the IC50 of the parental line.[7] The ultimate goal is to maintain a culture in the presence of a high concentration of this compound (e.g., >1 µM).[2][10]

B. Protocol 2: Characterization of this compound Resistant Phenotype

Once a resistant cell line is established, it is essential to characterize its phenotype compared to the parental line.

1. Cell Viability Assay:

-

Objective: To quantify the degree of resistance.

-

Method:

-

Seed both parental and resistant cells in 96-well plates (e.g., 2,000-3,000 cells/well).[3][12]

-

After overnight incubation, treat the cells with a range of this compound concentrations for 72 hours.

-

Assess cell viability using an appropriate assay (e.g., Sulforhodamine B (SRB), MTT, or CellTiter-Glo).[12]

-

Calculate the IC50 values for both cell lines and determine the resistance factor (IC50 of resistant cells / IC50 of parental cells).

-

2. Western Blot Analysis:

-

Objective: To investigate alterations in the MAPK and other relevant signaling pathways.

-

Method:

-

Culture parental and resistant cells with and without this compound for a specified period (e.g., 1-24 hours).

-

Lyse the cells and quantify protein concentration.

-

Perform SDS-PAGE and transfer proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies against key signaling proteins, including p-MEK, MEK, p-ERK, ERK, and markers of bypass pathways such as p-AKT and AKT.[1][13]

-

Use an appropriate secondary antibody and detection system to visualize the protein bands.

-

3. Colony Formation Assay:

-

Objective: To assess the long-term proliferative capacity and survival of resistant cells in the presence of this compound.

-

Method:

-

Seed a low number of parental and resistant cells (e.g., 500-1000 cells) in 6-well plates.

-

Treat the cells with a fixed concentration of this compound (e.g., the IC50 of the parental line).

-

Allow the cells to grow for 10-14 days, replacing the medium with fresh drug every 3-4 days.

-

Fix and stain the colonies (e.g., with crystal violet).

-

Count the number of colonies to assess clonogenic survival.

-

II. Data Presentation

Quantitative data should be presented in a clear and organized manner to facilitate comparison between parental and resistant cell lines.

Table 1: Cell Viability and Resistance Factor

| Cell Line | This compound IC50 (nM) | Resistance Factor | Doubling Time (hours) |

| Parental | 1.0 | ||

| Resistant |

Table 2: Quantification of Key Signaling Proteins from Western Blot

| Cell Line | Treatment | p-ERK / Total ERK (Relative Fold Change) | p-AKT / Total AKT (Relative Fold Change) |

| Parental | Vehicle | 1.0 | 1.0 |

| Parental | This compound | ||

| Resistant | Vehicle | ||

| Resistant | This compound |

III. Visualizations

Diagrams are provided to illustrate the experimental workflow and the underlying biological pathways.

Caption: Experimental workflow for generating this compound resistant cell lines.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Antitumor activity of a potent MEK inhibitor, this compound, against colorectal cancer cell lines and patient derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. In vitro long-term treatment with MAPK inhibitors induces melanoma cells with resistance plasticity to inhibitors while retaining sensitivity to CD8 T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Establishing Dual Resistance to EGFR-TKI and MET-TKI in Lung Adenocarcinoma Cells In Vitro with a 2-step Dose-escalation Procedure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. oncologynews.com.au [oncologynews.com.au]

- 7. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cell Culture Academy [procellsystem.com]

- 9. In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Antitumor Activity of the MEK Inhibitor this compound Against Melanoma Cell Lines and Patient-Derived Tumor Explants - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.plos.org [journals.plos.org]

Application Notes and Protocols for Evaluating TAK-733 Efficacy in Preclinical Animal Models

Introduction

TAK-733 is an investigational, orally available, and selective allosteric inhibitor of MEK1/2, key components of the RAS/RAF/MEK/ERK signaling pathway.[1] This pathway is frequently dysregulated in various human cancers, making it a critical target for therapeutic intervention.[2] Preclinical studies have demonstrated that this compound exhibits potent antitumor activity in a range of cancer cell lines and xenograft models, including melanoma, colorectal, lung, and pancreatic cancers.[1][3] These application notes provide a comprehensive overview of the animal models and experimental protocols used to evaluate the in vivo efficacy of this compound.

Mechanism of Action: Targeting the MAPK/ERK Signaling Pathway

This compound is a non-ATP-competitive inhibitor that binds to an allosteric site on MEK1/2, preventing their activation and subsequent phosphorylation of ERK1/2.[1] The inhibition of ERK phosphorylation leads to the downregulation of downstream signaling cascades involved in cell proliferation, survival, and differentiation.[2] this compound has shown high selectivity for MEK1, with an IC50 of 3.2 nM.[3][4] The on-target activity of this compound can be pharmacodynamically assessed by measuring the reduction of phosphorylated ERK (pERK) in tumor tissues and peripheral blood mononuclear cells.[1]

Animal Models for Efficacy Testing

The selection of an appropriate animal model is critical for evaluating the antitumor activity of this compound. The most commonly employed models are xenografts, where human cancer cells or tissues are implanted into immunocompromised mice.

-

Cell Line-Derived Xenografts (CDX): These models are established by subcutaneously injecting cultured human cancer cell lines into nude mice.[5] They are valuable for initial efficacy screening due to their reproducibility and relatively low cost.

-

Patient-Derived Xenografts (PDX): PDX models are created by implanting fresh tumor fragments from cancer patients into immunocompromised mice.[6][7] These models are considered more clinically relevant as they better preserve the genetic and histological characteristics of the original human tumor.[7]

-

Genetically Engineered Mouse Models (GEMMs): These models have genetic alterations that lead to the spontaneous development of tumors, closely mimicking human cancer progression.[8][9] They are particularly useful for studying tumor-host interactions and the effects of therapies in an immunocompetent setting.

Quantitative Efficacy Data of this compound in Preclinical Models

The following tables summarize the antitumor activity of this compound in various preclinical cancer models.

Table 1: Efficacy of this compound in Melanoma Xenograft Models

| Model Type | Cancer Cell Line/PDX ID | Mouse Strain | This compound Dose & Schedule | Outcome | Citation |

| CDX | A375 (BRAF V600E) | Athymic Nude | 1, 3, 10, 30 mg/kg, daily, oral | Dose-dependent tumor growth delay. 60% response rate (3 partial regressions) at 30 mg/kg. | [4][5] |

| CDX | A375 (BRAF V600E) | Athymic Nude | 35, 70, 100, 160 mg/kg, intermittent (3x/week) | Significant tumor growth inhibition. 60% response rate (3 partial regressions) at 160 mg/kg. | [4][5] |

| PDX | 11 patient-derived explants | Athymic Nude | 10 or 25 mg/kg, daily, oral | Activity in 10 of 11 models. Tumor growth inhibition from 0-100%. | [6][10] |

Table 2: Efficacy of this compound in Colorectal Cancer (CRC) Xenograft Models

| Model Type | Genetic Background | Mouse Strain | This compound Dose & Schedule | Outcome | Citation |

| PDX | 20 patient-derived explants | Not Specified | Not Specified | 15 of 20 explants were sensitive (TGII ≤ 20%). 9 of 20 showed tumor regression (TGII > 100%). | [7][11] |

| PDX | BRAF/KRAS/NRAS mutant, PIK3CA wild-type | Not Specified | Not Specified | Increased sensitivity with a median Tumor Growth Inhibition Index (TGII) of -6%. | [7][11] |

| CDX | SW620 (KRAS, APC, p53 mutations) | Immunocompromised | 10 mg/kg, daily, oral | Broad antitumor activity demonstrated. | [3] |

Table 3: Efficacy of this compound in Non-Small Cell Lung Cancer (NSCLC) Xenograft Models

| Model Type | Cancer Cell Line | Animal Strain | This compound Dose & Schedule | Outcome | Citation |

| CDX | A549 (KRAS mutation) | Nude Rats | 1, 3, 10 mg/kg, daily, oral for 14 days | Dose-dependent tumor growth inhibition. At 10 mg/kg, a 31% T/C value was observed on day 14. | [12][13] |

| CDX | NCI-H23 (KRAS, LKB1 mutations) | Immunocompromised Mice | 10 mg/kg, daily, oral | Broad antitumor activity demonstrated. | [3] |

Experimental Protocols

Protocol 1: General Workflow for In Vivo Efficacy Studies

This protocol outlines the key steps for conducting a preclinical study to evaluate the efficacy of this compound using xenograft models.

Protocol 2: Establishment of Cell Line-Derived Xenograft (CDX) Model

This protocol is adapted from studies using A375 melanoma and A549 NSCLC cell lines.[5][12]

-

Animal Housing and Care:

-

Use immunocompromised mice (e.g., athymic nu/nu) or rats (e.g., RNU nude rats).[5][14]

-

House animals in a pathogen-free environment with a 12-hour light/dark cycle, and provide ad libitum access to food and water.

-

Allow for an acclimatization period of at least one week before the experiment.

-

All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

-

-

Cell Preparation and Implantation:

-

Culture human cancer cells (e.g., A375, A549) under standard conditions.

-

Harvest cells during the logarithmic growth phase and resuspend in a sterile, serum-free medium or a mixture with Matrigel.

-

Subcutaneously inject the cell suspension (typically 5 x 10^6 to 10 x 10^6 cells in 100-200 µL) into the flank of each animal.[5]

-

-

Tumor Growth Monitoring and Randomization:

-

Monitor tumor growth by measuring the length and width of the tumor with digital calipers 2-3 times per week.

-

Calculate tumor volume using the formula: V = (Length x Width^2) / 2.[15]

-

Once tumors reach a predetermined size (e.g., 80-250 mm³), randomize the animals into treatment and control groups.[5][14]

-

Protocol 3: this compound Formulation and Administration

-

Formulation:

-

Administration:

Protocol 4: Efficacy and Pharmacodynamic Endpoint Analysis

-

Efficacy Assessment:

-

Continue monitoring tumor volume and body weight throughout the study.

-

The primary efficacy endpoint is often Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group versus the control group.

-

The treated/control (T/C) value, which is the ratio of the mean tumor weight of the treated group to the control group, is also a key metric. A T/C value of ≤41% is often considered indicative of significant antitumor activity.[12]

-

-

Pharmacodynamic (PD) Biomarker Analysis:

-

At the end of the study (or at specific time points), euthanize the animals and excise the tumors.

-

A portion of the tumor tissue can be snap-frozen in liquid nitrogen or fixed in formalin for subsequent analysis.

-

Prepare protein lysates from the frozen tumor samples.

-

Perform Western blotting to assess the levels of total ERK and phosphorylated ERK (pERK). A reduction in the pERK/total ERK ratio in the this compound treated group compared to the vehicle group confirms on-target drug activity.[1][10]

-

This compound has demonstrated significant and broad antitumor activity in a variety of preclinical animal models, particularly those harboring mutations in the MAPK pathway like BRAF and KRAS.[3][7] The use of cell line-derived and patient-derived xenograft models provides a robust platform for evaluating the efficacy of this compound and for identifying potential predictive biomarkers of response.[7][10] The protocols outlined in these notes offer a standardized framework for researchers to design and execute in vivo studies to further investigate the therapeutic potential of this potent MEK inhibitor.

References

- 1. A phase I dose-escalation study of this compound, an investigational oral MEK inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MEK inhibitor, this compound reduces proliferation, affects cell cycle and apoptosis, and synergizes with other targeted therapies in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Antitumor Activity of the MEK Inhibitor this compound Against Melanoma Cell Lines and Patient-Derived Tumor Explants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antitumor activity of a potent MEK inhibitor, this compound, against colorectal cancer cell lines and patient derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mouse models of Kras-mutant colorectal cancer: valuable GEMMs for drug testing? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Assessing Therapeutic Efficacy of MEK Inhibition in a KRASG12C-Driven Mouse Model of Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]